1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, an ethoxyethyl chain, and a tetrahydropyran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene oxide to form 2-(2,5-dioxopyrrolidin-1-yl)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethanol. Finally, the urea derivative is synthesized by reacting this intermediate with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
- 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
Compared to similar compounds, 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c18-12-1-2-13(19)17(12)6-10-22-9-5-15-14(20)16-11-3-7-21-8-4-11/h11H,1-10H2,(H2,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXCLWIUWWBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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